Haspin-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

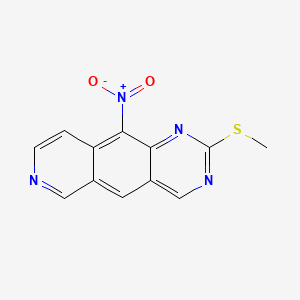

C12H8N4O2S |

|---|---|

Poids moléculaire |

272.28 g/mol |

Nom IUPAC |

2-methylsulfanyl-10-nitropyrido[3,4-g]quinazoline |

InChI |

InChI=1S/C12H8N4O2S/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3 |

Clé InChI |

FAEYQDREFVLABR-UHFFFAOYSA-N |

SMILES canonique |

CSC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

Haspin-IN-1 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haspin (Haploid germ cell-specific nuclear protein kinase), also known as GSG2 (Germ cell-specific gene 2), is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its primary and most well-characterized substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This specific phosphorylation event is a crucial component of the "histone code" and is essential for the proper alignment and segregation of chromosomes during cell division. The aberrant activity of Haspin has been implicated in various malignancies, making it an attractive target for anti-cancer drug development. Haspin-IN-1 and other small molecule inhibitors of Haspin have emerged as valuable tools for both basic research and therapeutic intervention by disrupting the mitotic process in rapidly dividing cancer cells. This guide provides an in-depth overview of the mechanism of action of Haspin inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action

The fundamental mechanism of action of Haspin inhibitors, such as this compound, lies in their ability to competitively bind to the ATP-binding pocket of the Haspin kinase domain. By occupying this active site, these small molecules prevent the transfer of a phosphate group from ATP to the threonine 3 residue of histone H3.[1] The inhibition of H3T3 phosphorylation disrupts a critical signaling cascade that ensures chromosomal stability during mitosis.

The phosphorylation of H3T3 by Haspin creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitosis. The CPC, which includes the kinase Aurora B, localizes to the inner centromere, where it is essential for correcting improper microtubule-kinetochore attachments and for the activation of the spindle assembly checkpoint.[2][3][4][5] By preventing H3T3 phosphorylation, Haspin inhibitors block the recruitment of the CPC to the centromeres.[1] This disruption leads to a cascade of cellular events, including:

-

Chromosome mis-segregation: Failure to correct improper microtubule attachments results in chromosomes that are not properly aligned at the metaphase plate.

-

Mitotic arrest: The spindle assembly checkpoint remains activated due to the presence of unattached or improperly attached chromosomes, leading to a halt in the cell cycle at mitosis.

-

Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, a key mechanism for the anti-cancer activity of Haspin inhibitors.

Signaling Pathway

The signaling pathway involving Haspin is a tightly regulated process central to mitotic progression. The following diagram illustrates the key molecular events and the point of intervention for Haspin inhibitors.

Quantitative Data

The potency of Haspin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) in cell-based assays. The following tables summarize the reported IC50 values for several key Haspin inhibitors across various cancer cell lines.

Table 1: Biochemical IC50 Values of Haspin Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| CHR-6494 | Haspin | 2 | [6][7] |

| 5-Iodotubercidin (5-ITu) | Haspin | Not explicitly found, but used as a known inhibitor | |

| CX-6258 | Haspin | High Affinity Binding | |

| Pim-1 | 5 | [2][8] | |

| Pim-2 | 25 | [2][8] | |

| Pim-3 | 16 | [2][8] |

Table 2: Cell-Based IC50/GI50 Values of Haspin Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |

| CHR-6494 | HCT-116 | Colorectal Cancer | 500 | [6] |

| HeLa | Cervical Cancer | 473 | [6] | |

| MDA-MB-231 | Breast Cancer | 752 | [6] | |

| Wi-38 | Normal Lung Fibroblast | 1059 | [6] | |

| COLO-792 | Melanoma | 497 | [9] | |

| RPMI-7951 | Melanoma | 628 | [9] | |

| MeWo | Melanoma | 396-1229 (range) | [9] | |

| MDA-MB-435 | Melanoma | 396-1229 (range) | [9] | |

| MCF7 | Breast Cancer | 900.4 | [10] | |

| SKBR3 | Breast Cancer | 1530 | [10] | |

| MCF10A | Normal Breast Epithelial | 547 | [10] | |

| CX-6258 | Various Cancer Cell Lines | Various | 20 - 3700 | [11] |

| MV-4-11 | Acute Myeloid Leukemia | >10,000 | [2] | |

| PC3 | Prostate Cancer | 452 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of Haspin inhibitors.

Biochemical Kinase Assay

This assay directly measures the enzymatic activity of Haspin and its inhibition by small molecules.

1. ADP-Glo™ Kinase Assay (Promega)

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

-

Materials:

-

Protocol:

-

Prepare serial dilutions of the Haspin inhibitor in the kinase reaction buffer.

-

In a 384-well plate, add the kinase, substrate, and inhibitor.

-

Initiate the reaction by adding ATP (final concentration typically at the Km for ATP).

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

Cell Viability Assay

These assays determine the effect of Haspin inhibitors on the proliferation and survival of cancer cells.

1. CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay quantifies ATP as an indicator of metabolically active, viable cells.[11][17][18]

-

Materials:

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the Haspin inhibitor. Include a DMSO vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent viability relative to the DMSO control and determine the GI50 or IC50 value.

-

2. XTT Cell Viability Assay

This is a colorimetric assay that measures the metabolic activity of viable cells.[8][9][12]

-

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

Haspin Inhibitor

-

XTT Assay Kit (e.g., Abcam, #ab308239)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with a serial dilution of the Haspin inhibitor and a DMSO control.

-

Incubate for the desired time (e.g., 48-72 hours).

-

Prepare the XTT/activation reagent mixture according to the manufacturer's instructions.

-

Add the XTT mixture to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450-500 nm using a microplate reader.

-

Calculate the percent viability and determine the IC50 value.

-

Immunofluorescence Staining for H3T3ph

This technique visualizes the level and localization of phosphorylated Histone H3 at Threonine 3 within cells, providing direct evidence of Haspin inhibition.

-

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Haspin Inhibitor

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA or serum in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Protocol:

-

Treat cells with the Haspin inhibitor for the desired time.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Conclusion

Haspin inhibitors, including this compound, represent a promising class of anti-cancer agents that target a key regulator of mitosis. Their mechanism of action, centered on the inhibition of Histone H3 Threonine 3 phosphorylation, leads to disruption of the Chromosomal Passenger Complex localization, resulting in mitotic arrest and apoptosis in rapidly dividing cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Haspin in cellular processes and to advance the development of novel therapeutics targeting this critical mitotic kinase.

References

- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 2. A positive feedback loop involving Haspin and Aurora B promotes CPC accumulation at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Positive Feedback Loop Involving Haspin and Aurora B Promotes CPC Accumulation at Centromeres in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chromosomal Passenger Complex (CPC): From Easy Rider to the Godfather of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. ch.promega.com [ch.promega.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. reprocell.com [reprocell.com]

- 10. promega.com [promega.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 12. abcam.cn [abcam.cn]

- 13. researchgate.net [researchgate.net]

- 14. Haspin Kinase Enzyme System [promega.jp]

- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 16. ADP-Glo™ Kinase Assay [promega.com]

- 17. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 18. promega.com [promega.com]

An In-depth Technical Guide to the Discovery and Synthesis of Haspin-IN-1

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of Haspin-IN-1, a notable inhibitor of the mitotic kinase Haspin. The document details the scientific background, experimental methodologies, and key data associated with this compound, offering valuable insights for professionals in oncology research and drug development.

Introduction: Haspin Kinase as a Therapeutic Target

Haspin, a serine/threonine kinase, plays a pivotal role in the proper alignment and segregation of chromosomes during mitosis. It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a crucial step for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres.[1][2][3] The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule-kinetochore attachments and ensuring genomic stability.[2][4] Dysregulation of Haspin is linked to mitotic errors and has been identified as a potential therapeutic target in oncology.[1][4] The development of small molecule inhibitors against Haspin is an active area of research aimed at inducing mitotic arrest and cell death in rapidly dividing cancer cells.[4]

Discovery of this compound

This compound, also referred to as compound 2a in the primary literature, was identified through a structure-activity relationship (SAR) study of a series of pyrido[3,4-g]quinazoline derivatives.[3] The discovery process involved the chemical synthesis of a library of related compounds and their subsequent evaluation for inhibitory activity against Haspin kinase. This systematic approach allowed for the identification of key structural features required for potent and selective inhibition.

The general workflow for the discovery of Haspin inhibitors like this compound typically involves a multi-step process beginning with a high-throughput screen (HTS) to identify initial hit compounds. This is followed by medicinal chemistry efforts to synthesize analogs, leading to the optimization of potency and selectivity, and detailed biological characterization.

Caption: High-level workflow for the discovery of kinase inhibitors.

Synthesis of this compound

This compound is a derivative of the pyrido[3,4-g]quinazoline scaffold. The synthesis of this class of compounds involves a multi-step chemical process.

Experimental Protocol: Synthesis of 2-substituted pyrido[3,4-g]quinazolines (General Procedure)

The synthesis of this compound (compound 2a) and related analogs follows a general procedure starting from a chlorinated pyrido[3,4-g]quinazoline intermediate.

Step 1: Nucleophilic Aromatic Substitution

To a solution of the 2-chloro-pyrido[3,4-g]quinazoline (1 equivalent) in a suitable solvent such as 1,4-dioxane, the desired amine (e.g., for this compound, this would be a specific amino-alcohol, 1.2 equivalents) is added. The reaction mixture is then heated under microwave irradiation at 150 °C for 30 minutes.

Step 2: Work-up and Purification

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (MeOH) to yield the final product.

Note: This is a generalized protocol based on the synthesis of related compounds. The specific reagents and conditions for this compound are detailed in the primary literature.

Biological Activity and Data Presentation

This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and effect on cancer cells.

Biochemical Kinase Inhibition

The inhibitory activity of this compound was assessed against a panel of protein kinases. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key measure of potency.

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound (2a) | Haspin | 119 | [3] |

| CLK1 | 221 | [3] | |

| DYRK1A | 916.3 | [3] |

Cellular Activity

The effect of this compound on the viability of various human cell lines was evaluated to determine its anti-proliferative effects. The EC50 value represents the concentration of the compound that causes a 50% reduction in cell viability.

| Cell Line | Description | EC50 (µM) | Reference |

| U2OS | Human Osteosarcoma | 0.9 | [3] |

| SH-SY5Y | Human Neuroblastoma | Not specified | [3] |

| TERT-RPE1 | Human Retinal Pigment Epithelial | 0.8 | [3] |

Signaling Pathway

Haspin kinase functions upstream of the Chromosomal Passenger Complex (CPC). Its phosphorylation of Histone H3 at Threonine 3 creates a binding site for the CPC component Survivin, thereby recruiting the complex to the centromere. The CPC, including its catalytic subunit Aurora B, then regulates downstream events crucial for proper chromosome segregation. Inhibition of Haspin by molecules like this compound disrupts this cascade.

References

- 1. promega.com [promega.com]

- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldwide.promega.com [worldwide.promega.com]

Haspin-IN-1 Kinase Inhibitory Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibitory profile of Haspin inhibitors, with a focus on the core principles and methodologies used to characterize these compounds. Given the limited public data on a specific molecule designated "Haspin-IN-1," this document will focus on well-characterized Haspin inhibitors such as CHR-6494 and others, presenting a consolidated view of their biochemical and cellular activities. This guide is intended to serve as a foundational resource for researchers engaged in the study of Haspin kinase and the development of its inhibitors.

Introduction to Haspin Kinase

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), also known as GSG2, is a serine/threonine kinase that plays a crucial role in cell division.[1] Unlike many other kinases, Haspin is an atypical kinase with a unique structural fold.[1] Its primary and most well-characterized function is the phosphorylation of Histone H3 at threonine 3 (H3T3ph) during mitosis.[2][3] This phosphorylation event is a key component of the "histone code" and serves as a docking site for the Chromosomal Passenger Complex (CPC).[3] The recruitment of the CPC, which includes Aurora B kinase, to the centromere is essential for proper chromosome alignment and segregation during mitosis.[2] Dysregulation of Haspin has been linked to various cancers, making it an attractive target for anti-cancer drug development.[1]

Mechanism of Action of Haspin Inhibitors

Haspin inhibitors are small molecules designed to bind to the ATP-binding pocket of the Haspin kinase domain, thereby preventing the transfer of a phosphate group from ATP to its substrate, Histone H3.[2] By blocking the catalytic activity of Haspin, these inhibitors prevent the phosphorylation of H3T3. This, in turn, disrupts the recruitment of the CPC to the centromeres, leading to defects in chromosome alignment, mitotic arrest, and ultimately, cell death in rapidly dividing cancer cells.[2]

Quantitative Inhibitory Profile

The inhibitory activity of Haspin inhibitors is quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency of an inhibitor.

Table 1: Biochemical Inhibitory Potency of Selected Haspin Inhibitors

| Compound | Haspin IC50 (nM) | Assay Type | Reference |

| Compound 21 | 78 | Not Specified | [2] |

| Pyridoquinazoline 4 | 50 | Not Specified | [4] |

| Indolo[2,3-c]quinolone | 1 - 2 | Not Specified | [2] |

| HSD972 | 14 | ADP-Glo™ | [5] |

| Compound 17 | 45 | ADP-Glo™ | [5] |

| HSD929 | 61 | ADP-Glo™ | [5] |

Table 2: Cellular Activity of Haspin Inhibitor CHR-6494

| Cell Line | Effect | Concentration | Reference |

| HeLa | Delay in mitotic entry | Not Specified | [6] |

| U2OS | Delay in G1 exit and S phase progression | Not Specified | [6] |

| mESCs | Inhibition of Haspin kinase activity | 0.5 µM and 1 µM | [7] |

Kinase Selectivity Profile

A critical aspect of drug development is to ensure that the inhibitor is selective for its intended target to minimize off-target effects. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.

Table 3: Selectivity of a Pyridoquinazoline-based Haspin Inhibitor

| Kinase Panel | Number of Kinases Tested | Selectivity Profile | Reference |

| Not Specified | 486 | Excellent selectivity for Haspin | [4] |

Note: Specific off-target kinases and their inhibition values are often proprietary. The KINOMEscan® platform is a widely used service for determining kinase selectivity.[8]

Signaling Pathway

The diagram below illustrates the central role of Haspin in the mitotic signaling pathway.

Caption: The Haspin Signaling Pathway in Mitosis.

Experimental Protocols

In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol is adapted from the methodology described for the ADP-Glo™ Kinase Assay system.[5]

Objective: To determine the in vitro IC50 value of a test compound against Haspin kinase.

Materials:

-

Recombinant Haspin kinase (e.g., from SignalChem)[5]

-

Casein protein (substrate)[5]

-

ATP[5]

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay System (Promega)[5]

-

384-well plates[5]

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare the kinase reaction buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, and 0.1 mg/ml BSA.[5]

-

In a 384-well plate, add 5 µL of a solution containing the reaction buffer, 10 µM ATP, and 0.1 mg/mL casein protein.[5]

-

Add 100 nM of the test compound to the wells. For the dose-response curve, use serially diluted compound concentrations.

-

Initiate the kinase reaction by adding 5 ng/µL of Haspin kinase.[5]

-

Incubate the reaction for 3 hours at room temperature.[5]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's protocol.[5]

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Haspin Activity (H3T3ph Level)

This protocol is a generalized procedure based on common immunofluorescence and Western blotting techniques.[7]

Objective: To assess the ability of a test compound to inhibit Haspin activity in cells by measuring the level of phosphorylated Histone H3 at Threonine 3.

Materials:

-

Cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

Test compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against p-Histone H3 (Thr3)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Microscope for imaging

-

Alternatively for Western Blot: Lysis buffer, SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, and chemiluminescence detection reagents.[7]

Procedure (Immunofluorescence):

-

Seed cells in a multi-well plate suitable for imaging and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% BSA.

-

Incubate with the primary antibody against p-Histone H3 (Thr3).

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of p-Histone H3 (Thr3) in the nucleus of mitotic cells to determine the extent of inhibition.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of Haspin inhibitors.

References

- 1. chayon.co.kr [chayon.co.kr]

- 2. researchgate.net [researchgate.net]

- 3. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of Haspin inhibitors: Kinase inhibitory potency and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Haspin balances the ratio of asymmetric cell division through Wnt5a and regulates cell fate decisions in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

The Structure-Activity Relationship of Haspin-IN-1: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the structure-activity relationship (SAR) of Haspin-IN-1 and other potent Haspin kinase inhibitors. Haspin is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment of chromosomes during mitosis.[1][2] Its unique substrate specificity and critical role in mitosis make it an attractive target for the development of novel anticancer therapeutics.[3][4] This guide summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes the underlying biological and experimental frameworks.

Haspin Signaling Pathway in Mitosis

Haspin kinase is a key regulator of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. The primary substrate of Haspin is histone H3, which it phosphorylates at threonine 3.[1] This phosphorylation event (H3T3ph) creates a binding site for the CPC component Survivin, thereby recruiting the entire CPC, including the catalytic subunit Aurora B kinase, to the centromeres.[2] The localized activity of Aurora B is critical for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint. Inhibition of Haspin disrupts this cascade, leading to CPC mislocalization, chromosome misalignment, mitotic arrest, and ultimately, cell death in rapidly dividing cancer cells.[1][2]

Structure-Activity Relationship (SAR) of Haspin Inhibitors

The development of potent and selective Haspin inhibitors has been an area of active research. Several chemical scaffolds have been identified, with the acridine, β-carboline, and pyridoquinazoline series being among the most extensively studied.

Acridine Derivatives

A high-throughput screen identified an acridine analog as a potent Haspin kinase inhibitor.[5] Subsequent optimization studies revealed key SAR insights for this series.

| Compound | R1 | R2 | Haspin IC50 (nM) | DYRK2 IC50 (nM) | Reference |

| LDN-192960 | H | H | 10 | 48 | [6] |

| Analog 33 | (CH2)3N(CH3)2 | H | < 60 | > 10,000 | [5] |

| Analog 41 | H | OCH3 | > 2,100 | < 400 | [5] |

Table 1: SAR data for selected acridine-based Haspin inhibitors.

The SAR for the acridine series indicated that modifications at the R1 position could significantly impact potency and selectivity. For instance, the introduction of a dimethylaminopropyl group at R1 in analog 33 resulted in a potent Haspin inhibitor with over 180-fold selectivity against DYRK2.[5]

β-Carboline Derivatives

Harmine and harmol, two β-carboline alkaloids, were identified as moderately potent Haspin inhibitors.[7] SAR studies on this scaffold led to the development of more potent analogs.

| Compound | R1 | R2 | Haspin IC50 (µM) | DYRK2 IC50 (µM) | Reference |

| Harmine | CH3 | H | 0.59 | 0.69 | [7] |

| Harmol | H | H | 0.77 | 1.5 | [7] |

| LDN-211898 (42) | CF3 | (CH2)3NH2 | 0.10 | 15 | [7] |

Table 2: SAR data for selected β-carboline-based Haspin inhibitors.

Key modifications for the β-carboline series included the introduction of a tethered primary amine at the N9-position, which increased potency. Replacing the methyl group at the 1-position with a trifluoromethyl group, as seen in LDN-211898, further enhanced Haspin inhibitory activity and improved selectivity over DYRK2.[7]

Pyridoquinazoline Derivatives

The pyridoquinazoline scaffold has also been explored for Haspin inhibition, leading to the identification of potent and selective compounds.

| Compound | Structure | Haspin IC50 (nM) | Reference |

| Compound 4 | 50 | [8] |

Table 3: SAR data for a pyridoquinazoline-based Haspin inhibitor.

Compound 4 from this series demonstrated excellent inhibitory activity and selectivity for Haspin.[8] The planar tricyclic system of the pyrido[3,4-g]quinazoline was found to be crucial for maintaining potent protein kinase inhibitory activity.

Experimental Protocols

The evaluation of Haspin inhibitors typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular activity and on-target engagement.

Experimental Workflow for Haspin Inhibitor Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 3. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of Haspin Kinase in Mitotic Fidelity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Haspin, an atypical serine/threonine kinase, has emerged as a critical regulator of mitotic progression. Its primary function is the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a key event that orchestrates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere. This action is fundamental for ensuring proper chromosome alignment, sister chromatid cohesion, and the integrity of the spindle assembly checkpoint (SAC). Misregulation of Haspin activity leads to severe mitotic defects, making it an attractive therapeutic target in oncology. This guide provides an in-depth overview of Haspin's function, its regulatory network, quantitative data on its inhibition, and detailed protocols for its study.

Core Function and Mechanism of Action

Haspin is a unique member of the eukaryotic protein kinase family, distinguished by structural features that confer a constitutively active conformation.[1][2] Its activity is not regulated by traditional activation loop phosphorylation but rather by its expression, localization, and interaction with other mitotic proteins.[2]

The canonical function of Haspin kinase is the direct phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during mitosis.[3][4][5] This modification creates a specific docking site, or a "landing pad," on the centromeric chromatin.[6] The BIR domain of Survivin, a subunit of the Chromosomal Passenger Complex (CPC), directly recognizes and binds to this H3T3ph mark.[7][8] This binding is the primary mechanism for recruiting the entire CPC—comprising Aurora B kinase, INCENP, Survivin, and Borealin—to the inner centromere during prophase and prometaphase.[6][9]

The centromeric localization of the CPC is essential for its multiple mitotic functions:

-

Correction of Kinetochore-Microtubule Attachments: Aurora B kinase, the catalytic subunit of the CPC, phosphorylates various kinetochore proteins to destabilize improper microtubule attachments (e.g., syntelic or merotelic) and promotes correct bipolar attachment.[6][10]

-

Spindle Assembly Checkpoint (SAC) Signaling: The CPC is required to generate a robust SAC signal in the presence of unattached or improperly attached kinetochores, thus preventing premature entry into anaphase.[6][11] Depletion or inhibition of Haspin compromises this checkpoint.[1][6]

-

Regulation of Sister Chromatid Cohesion: Haspin activity is required to protect centromeric cohesin from premature removal during prophase, a function that is intertwined with its role in localizing the CPC.[1][12]

Depletion of Haspin via RNA interference (RNAi) or its inhibition with small molecules results in a failure of chromosomes to align at the metaphase plate, premature loss of sister chromatid cohesion, and a mitotic arrest triggered by the SAC.[1][13][14]

Regulation of Haspin Kinase Activity

While the Haspin kinase domain is constitutively active, its ability to phosphorylate H3T3 is tightly regulated during the cell cycle, ensuring this modification occurs only during mitosis. This regulation is primarily achieved through a hierarchical phosphorylation cascade involving key mitotic kinases.

-

Cdk1 Priming: At the onset of mitosis, Cyclin-dependent kinase 1 (Cdk1) phosphorylates multiple sites on the N-terminal domain of Haspin.[15][16]

-

Plk1 Recruitment and Activation: This initial phosphorylation by Cdk1 creates docking sites for Polo-like kinase 1 (Plk1).[4][16] Plk1 then binds to and further phosphorylates Haspin, leading to a significant increase in its kinase activity towards H3T3.[4][15][16]

-

Aurora B Feedback Loop: Once Haspin activity leads to the recruitment of the CPC, a positive feedback loop is established where Aurora B can, in turn, phosphorylate Haspin, further amplifying its activity and ensuring robust CPC localization at the centromere.[16][17]

This regulatory cascade ensures that H3T3 phosphorylation is initiated at the right time (early mitosis) and is robustly maintained until anaphase.

Signaling Pathway Diagram

Caption: Regulatory cascade for Haspin kinase activation in mitosis.

Quantitative Data: Haspin Kinase Inhibitors

The crucial role of Haspin in mitosis has made it a target for anti-cancer drug development. Several small molecule inhibitors have been identified and characterized. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| LDN-192960 | Haspin, DYRK2 | 10 | Biochemical | [14] |

| Haspin-IN-3 | Haspin | 14 | Biochemical | [14] |

| MU1920 | Haspin | 6 | Biochemical | [14] |

| 5-Iodotubercidin (5-ITu) | Haspin | 44 | Biochemical | [18] |

| Staurosporine | Pan-kinase | 12.3 | Radiometric | [6] |

| GW 5074 | Haspin, others | 25.8 | Radiometric | [6] |

| CHR-6494 | Haspin | 757.1 | Cell-based (MDA-MB-231) | [19] |

| CHR-6494 | Haspin | 900.4 | Cell-based (MCF7) | [19] |

Note: IC50 values can vary significantly between biochemical assays (using purified enzyme) and cell-based assays (measuring effects on whole cells).

Experimental Protocols

Studying Haspin kinase function involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of Haspin by quantifying the incorporation of radioactive phosphate from [γ-³³P]-ATP onto a substrate.

Objective: To determine the kinase activity of recombinant Haspin or to measure the IC50 of an inhibitor.

Materials:

-

Recombinant human Haspin kinase

-

Substrate: Recombinant Histone H3 or a peptide substrate (e.g., H3 1-21)

-

Kinase Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate

-

[γ-³³P]-ATP (Specific activity ~10 Ci/mmol)

-

Stop Solution: 0.5% Phosphoric acid

-

P81 Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mix in a microcentrifuge tube or 96-well plate. For a 25 µL reaction, combine:

-

5 µL Kinase Buffer (5x)

-

5 µL Substrate (e.g., 1 mg/mL Histone H3)

-

1 µL Test Compound (dissolved in DMSO) or DMSO control

-

9 µL Recombinant Haspin (e.g., 10-20 ng) in kinase buffer

-

-

Initiate Reaction: Start the reaction by adding 5 µL of ATP mix containing 50 µM cold ATP and [γ-³³P]-ATP.

-

Incubation: Incubate the reaction for 30-40 minutes at room temperature (or 30°C).[2]

-

Stop Reaction: Terminate the reaction by adding 25 µL of 0.5% phosphoric acid.[2]

-

Substrate Capture: Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

-

Washing: Wash the filter mat four times for 5 minutes each in 0.425% phosphoric acid to remove unincorporated [γ-³³P]-ATP. Perform a final wash in methanol.[2]

-

Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate kinase activity based on the counts per minute (CPM) and determine IC50 values by plotting percent inhibition against inhibitor concentration.

Cellular H3T3ph Immunofluorescence Staining

This method visualizes the localization and intensity of Haspin-mediated H3T3 phosphorylation within mitotic cells.

Objective: To assess the effect of Haspin depletion (RNAi) or inhibition on H3T3ph levels and localization.

Materials:

-

Cells grown on glass coverslips

-

Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS

-

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20)

-

Primary Antibody: Rabbit anti-phospho-Histone H3 (Thr3) antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and treat with Haspin inhibitor or transfect with siRNA as required.

-

Fixation: Aspirate the culture medium and wash briefly with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[11]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibody access to nuclear antigens.[20]

-

Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[20]

-

Primary Antibody Incubation: Dilute the anti-H3T3ph primary antibody in Blocking Buffer (e.g., 1:500 dilution). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the coverslips three times with PBST for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBST. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the DNA.

-

Mounting: Wash one final time with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.

-

Imaging: Visualize the staining using a fluorescence microscope. H3T3ph signal (green) should be localized to mitotic chromosomes (blue).

Haspin Depletion by RNA Interference (RNAi)

This protocol describes how to reduce Haspin protein expression in cultured cells using small interfering RNA (siRNA).

Objective: To study the cellular consequences of Haspin loss-of-function.

Materials:

-

Human cell line (e.g., HeLa, U2OS)

-

Haspin-specific siRNA duplexes (at least two different sequences recommended)

-

Negative control siRNA (non-targeting)

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: In a microcentrifuge tube, dilute 30 pmol of siRNA (Haspin-specific or control) into 100 µL of Opti-MEM. Mix gently.

-

Transfection Reagent Preparation: In a separate tube, add 5 µL of Lipofectamine RNAiMAX to 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to form.

-

Transfection: Add the 200 µL of siRNA-lipid complex dropwise to one well of the 6-well plate containing cells in 2.3 mL of fresh complete medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

-

Validation and Analysis: After incubation, harvest the cells. Verify the knockdown efficiency by performing a Western blot for Haspin protein. Use the remaining cells for downstream functional assays (e.g., immunofluorescence for mitotic defects, cell cycle analysis by flow cytometry).

Experimental and Logic Workflows

Haspin Inhibitor Screening Workflow

A typical workflow for identifying and validating novel Haspin inhibitors involves a multi-stage process moving from high-throughput biochemical assays to cellular validation.

Caption: A multi-step workflow for Haspin inhibitor screening and validation.

References

- 1. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Quantitative analysis of post-translational modifications of histone H3 variants during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. corpus.ulaval.ca [corpus.ulaval.ca]

- 5. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. epigenome-noe.net [epigenome-noe.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 15. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ptglab.com [ptglab.com]

Haspin-IN-1 Target Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of Haspin-IN-1, a known inhibitor of Haspin kinase. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development efforts in this area.

Core Target and Mechanism of Action

This compound is a small molecule inhibitor that primarily targets Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis.[1] The principal mechanism of action for Haspin inhibitors involves binding to the ATP-binding pocket of the enzyme. This occupation prevents the phosphorylation of its key substrate, Histone H3, at threonine 3 (H3T3).[1] The lack of H3T3 phosphorylation disrupts the recruitment of the chromosomal passenger complex, including Aurora B kinase, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cells.[1] this compound has demonstrated a potent inhibitory effect on Haspin kinase with a reported IC50 value of 119 nM.

Quantitative Kinase Selectivity Profile

To ascertain the specificity of this compound, its inhibitory activity has been profiled against a broad panel of human kinases. The following tables present the quantitative data on its potency against its primary target, Haspin, as well as its significant off-target kinases identified from these screens.

Table 1: Primary Target and Key Off-Target Inhibition Data for this compound

| Target Kinase | IC50 (nM) |

| Haspin | 119 |

| CLK1 | 221 |

| DYRK1A | 916.3 |

Data sourced from publicly available information.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's activity, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and disrupting mitotic progression.

Caption: Workflow for determining this compound IC50 using a TR-FRET biochemical assay.

Experimental Protocols

The following are representative protocols for biochemical and cellular assays to determine the inhibitory activity of compounds like this compound.

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from established high-throughput screening methodologies for Haspin inhibitors.

1. Reagents and Materials:

-

Recombinant full-length human Haspin kinase.

-

Biotinylated Histone H3 (1-21) peptide substrate.

-

This compound or other test compounds, serially diluted in DMSO.

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

-

ATP solution.

-

Stop/Detection buffer (e.g., 50 mM EDTA in detection buffer).

-

Europium-labeled anti-phospho-Histone H3 (Thr3) antibody.

-

Streptavidin-Allophycocyanin (SA-APC).

-

384-well low-volume microplates.

-

Plate reader capable of TR-FRET measurements.

2. Assay Procedure:

-

Add 2 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.

-

Add 4 µL of a solution containing Haspin kinase and the biotinylated H3 peptide substrate in kinase reaction buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for Haspin.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the Stop/Detection buffer containing the Eu-labeled antibody and SA-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

-

Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to that at 615 nm.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Haspin Activity (High-Content Imaging)

This protocol outlines a method to assess the inhibition of Haspin kinase in a cellular context by measuring the level of Histone H3 threonine 3 phosphorylation.

1. Reagents and Materials:

-

Human cell line (e.g., HeLa or U2OS).

-

Complete cell culture medium.

-

This compound or other test compounds.

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20).

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3).

-

Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG.

-

Nuclear counterstain (e.g., DAPI).

-

96-well imaging plates.

-

High-content imaging system.

2. Assay Procedure:

-

Seed cells into a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the mean fluorescence intensity of the phospho-H3 (Thr3) signal within the nucleus (defined by the DAPI stain) for each treatment condition.

-

Plot the mean fluorescence intensity against the logarithm of the inhibitor concentration to determine the cellular EC50 value.

This guide provides a foundational understanding of this compound's target specificity. For more in-depth information, researchers are encouraged to consult the primary literature.

References

Haspin-IN-1: An In-Depth Analysis of Off-Target Interactions with CLK1 and DYRK1A

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the Haspin inhibitor, Haspin-IN-1, with a specific focus on its off-target effects on the kinases CLK1 and DYRK1A. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and polypharmacology of kinase inhibitors. The information presented herein is compiled from publicly available research data and is intended to serve as a valuable resource for understanding the inhibitory profile of this compound.

Introduction

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division, making Haspin an attractive target for the development of novel anti-cancer therapeutics. This compound is a small molecule inhibitor of Haspin. However, like many kinase inhibitors, this compound exhibits a degree of polypharmacology, interacting with other kinases. This guide specifically explores the off-target inhibition of Cdc2-like kinase 1 (CLK1) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) by this compound. Understanding these off-target effects is critical for the interpretation of experimental results and for the development of more selective Haspin inhibitors.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary target, Haspin, and its off-targets, CLK1 and DYRK1A, has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Kinase Target | This compound IC50 (nM) |

| Haspin | 119 |

| CLK1 | 221 |

| DYRK1A | 916.3 |

Table 1: Inhibitory potency of this compound against Haspin, CLK1, and DYRK1A. Data sourced from Zeinyeh et al., 2022.[1][2]

These data indicate that while this compound is most potent against Haspin, it also demonstrates significant inhibitory activity against CLK1 and, to a lesser extent, DYRK1A. The sub-micromolar IC50 values for all three kinases highlight the importance of considering these off-target interactions when using this compound as a chemical probe.

Signaling Pathways

To understand the potential biological consequences of the off-target inhibition of CLK1 and DYRK1A by this compound, it is essential to consider the signaling pathways in which these kinases are involved.

Haspin Signaling Pathway

Haspin's primary role is in the regulation of mitosis. During prophase, Haspin phosphorylates histone H3 at threonine 3 (H3T3ph). This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), which is crucial for the proper attachment of microtubules to the kinetochores and for the spindle assembly checkpoint.

References

Haspin-IN-1: A Technical Guide to its Role in Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haspin-IN-1 is a potent inhibitor of Haspin kinase, a serine/threonine kinase that plays a pivotal role in the faithful execution of mitosis. By targeting the ATP-binding pocket of Haspin, this compound prevents the phosphorylation of its primary substrate, Histone H3 at threonine 3 (H3T3ph). This inhibition disrupts the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, leading to defects in chromosome alignment, mitotic arrest, and ultimately, apoptosis in rapidly dividing cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cell cycle progression, detailed experimental protocols for its characterization, and a summary of its potential as a therapeutic agent in oncology.

Introduction to Haspin Kinase

Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is an atypical serine/threonine kinase essential for proper chromosome segregation during mitosis.[1][2] Unlike many other kinases, Haspin's activity is primarily regulated by its localization and substrate availability rather than by phosphorylation within its activation loop.[3] Its expression is tightly correlated with cell proliferation, with levels peaking during the G2 and M phases of the cell cycle. The sole well-characterized substrate of Haspin is Histone H3, which it phosphorylates at threonine 3 (H3T3).[3][4] This specific phosphorylation event acts as a "landing pad" for the CPC, a key regulatory complex in mitosis.[4]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Haspin kinase. This occupation of the active site prevents the transfer of a phosphate group from ATP to the threonine 3 residue of histone H3. The inhibition of H3T3 phosphorylation disrupts the downstream signaling cascade that is critical for mitotic progression.

The primary consequence of Haspin inhibition is the failure to recruit the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, Survivin, Borealin, and INCENP, to the inner centromere.[4] This mislocalization of the CPC leads to a cascade of mitotic defects, including:

-

Impaired Chromosome Alignment: The CPC is essential for correcting improper microtubule-kinetochore attachments. Its absence leads to chromosomes failing to align properly at the metaphase plate.[2][3]

-

Defective Spindle Assembly Checkpoint (SAC): The SAC is a surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before anaphase onset. While Haspin inhibition can trigger a mitotic arrest, prolonged inhibition can lead to checkpoint override and mitotic catastrophe.

-

Loss of Centromeric Cohesion: Haspin plays a role in protecting centromeric cohesin from premature removal, and its inhibition can lead to sister chromatids separating prematurely.[3]

Ultimately, these disruptions to the mitotic process trigger cell cycle arrest, primarily in the G2/M phase, and can lead to apoptosis.[5]

Quantitative Data on Haspin Inhibitors

The following tables summarize the quantitative data on the efficacy of Haspin inhibitors in various cancer cell lines. While specific data for this compound is limited in publicly available literature, data from the well-characterized Haspin inhibitor CHR-6494, which shares a similar mechanism of action, is presented as a proxy.

| Inhibitor | Target | IC50 (nM) | Assay Type |

| This compound | Haspin | 119 | In vitro kinase assay |

| This compound | CLK1 | 221 | In vitro kinase assay |

| This compound | DYRK1A | 916.3 | In vitro kinase assay |

| CHR-6494 | Haspin | 849.0 | Cell Proliferation (BxPC-3-Luc)[6] |

Table 1: In Vitro Inhibitory Activity of Haspin Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary target and key off-targets, as well as the IC50 of CHR-6494 in a pancreatic cancer cell line.

| Cell Line | Treatment | Concentration (nM) | % of Cells in G2/M (Mean ± SD) |

| MDA-MB-231 | Control | - | 17.7 ± 0.6 |

| MDA-MB-231 | CHR-6494 | 500 | 25.4 ± 0.5 |

| MDA-MB-231 | CHR-6494 | 1000 | 26.3 ± 1.5 |

| SKBR3 | Control | - | Not reported |

| SKBR3 | CHR-6494 | 1000 | Significantly increased |

| MCF7 | Control | - | Not reported |

| MCF7 | CHR-6494 | 1000 | Significantly increased |

Table 2: Effect of CHR-6494 on Cell Cycle Distribution in Breast Cancer Cell Lines. This table summarizes the percentage of cells in the G2/M phase of the cell cycle after treatment with the Haspin inhibitor CHR-6494 for 48 hours, as determined by flow cytometry.[5]

Signaling Pathways and Experimental Workflows

Haspin Signaling Pathway in Mitosis

The following diagram illustrates the central role of Haspin in the mitotic signaling cascade.

Caption: Haspin Signaling Pathway in Mitosis.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the key steps to characterize the effects of this compound on cell cycle progression.

Caption: Experimental Workflow for this compound.

Detailed Experimental Protocols

Cell Synchronization using Double Thymidine Block

This protocol is used to synchronize cells at the G1/S boundary.

-

Plating: Plate cells at a density that will allow them to reach 30-40% confluency by the time of the first treatment.

-

First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[7][8]

-

Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh complete medium. Incubate for 9-10 hours.[7][8]

-

Second Block: Add thymidine to the culture medium again to a final concentration of 2 mM. Incubate for 16-18 hours.[7][8]

-

Release into Treatment: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Harvesting: Harvest cells at different time points after release for downstream analysis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Harvesting: Harvest approximately 1x10^6 cells per sample by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9]

-

Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[10]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Western Blotting for Phosphorylated Histone H3 (Thr3)

This protocol is to detect the levels of H3T3ph, the direct substrate of Haspin kinase.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the proteins on a 15% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Thr3) (e.g., from MilliporeSigma) overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control on a separate blot or after stripping.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion and Future Directions

This compound is a valuable tool for dissecting the intricate regulation of mitosis. Its specific inhibition of Haspin kinase provides a powerful means to study the consequences of disrupting the H3T3ph-CPC signaling axis. The resulting G2/M cell cycle arrest and induction of apoptosis in cancer cells highlight the potential of targeting Haspin for therapeutic intervention. Further research should focus on the in vivo efficacy and safety profile of this compound and more potent analogs. Additionally, exploring potential synergistic combinations with other anti-cancer agents that target different stages of the cell cycle or other mitotic kinases could lead to more effective treatment strategies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of Haspin inhibition in cell cycle progression and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

Haspin-IN-1 and Histone H3 Threonine 3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Haspin plays a pivotal role in the regulation of mitosis through its specific phosphorylation of histone H3 at threonine 3 (H3T3ph). This post-translational modification is a key event in the proper alignment and segregation of chromosomes. Consequently, Haspin has emerged as a compelling target for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of Haspin-IN-1 and other potent Haspin inhibitors, their mechanism of action, and their effects on H3T3 phosphorylation. It includes quantitative data on inhibitor potency, detailed experimental protocols for assessing Haspin activity and its inhibition, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Histone modifications are central to the dynamic regulation of chromatin structure and function, influencing a wide array of cellular processes, including gene transcription, DNA repair, and cell division. During mitosis, a complex and highly orchestrated series of post-translational modifications on histones ensures the faithful segregation of the genome. One such critical mitotic mark is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a modification catalyzed exclusively by the kinase Haspin.[1][2]

Haspin, a unique member of the eukaryotic protein kinase family, is essential for proper chromosome alignment and segregation during cell division.[2] Its activity is tightly regulated throughout the cell cycle, peaking during mitosis. The phosphorylation of H3T3 by Haspin creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events, thereby ensuring its correct localization to the centromeres.[3] Given its crucial role in mitosis and its overexpression in various cancers, Haspin has become an attractive target for therapeutic intervention.[4] Small molecule inhibitors, such as this compound and others, have been developed to probe the function of Haspin and explore its potential as a target for cancer therapy.[5] These inhibitors function by competing with ATP in the kinase's active site, thereby blocking the phosphorylation of H3T3 and inducing mitotic defects in rapidly dividing cancer cells.[5]

Mechanism of Action and Specificity of Haspin Inhibitors

Haspin inhibitors are small molecules designed to selectively bind to the ATP-binding pocket of Haspin kinase. By occupying this site, they prevent the binding of ATP, which is essential for the phosphotransfer reaction, thus inhibiting the phosphorylation of histone H3 at threonine 3.[5] The specificity of these inhibitors is a critical aspect of their therapeutic potential, as off-target effects on other kinases can lead to unwanted side effects. Several potent and selective Haspin inhibitors have been developed and characterized, including CHR-6494, LDN-192960, and 5-iodotubercidin (5-ITu).[1][6][7] While "this compound" is a general descriptor, the data presented here will focus on these well-characterized compounds that exemplify the class of Haspin inhibitors.

Quantitative Data on Haspin Inhibitor Activity

The potency of Haspin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of Haspin by 50% in vitro. The cellular efficacy is often measured by the half-maximal effective concentration (EC50) for the reduction of H3T3 phosphorylation or by the IC50 for cell growth inhibition in various cancer cell lines.

| Inhibitor | In Vitro IC50 (nM) | Cellular IC50 (nM) | Cell Line(s) | Reference(s) |

| CHR-6494 | 2 | 473 | HeLa | [1] |

| 500 | HCT-116 | [1][8] | ||

| 752 | MDA-MB-231 | [1][8] | ||

| 396 - 1229 | Various Melanoma | [9] | ||

| 757.1 | MDA-MB-231 (Breast) | [10] | ||

| 900.4 | MCF7 (Breast) | [10] | ||

| 1530 | SKBR3 (Breast) | [10] | ||

| LDN-192960 | 10 | 20 (EC50 for H3T3ph) | HeLa | [6][11] |

| 5-iodotubercidin (5-ITu) | 5 - 9 | 100 - 500 (for H3T3ph reduction) | HeLa |

Table 1: In Vitro and Cellular Inhibitory Activity of Selected Haspin Inhibitors. This table summarizes the IC50 values of potent Haspin inhibitors against the purified enzyme and their growth-inhibitory effects on various cancer cell lines.

The Haspin Signaling Pathway and Histone H3 Threonine 3 Phosphorylation

The activity of Haspin is intricately regulated during the cell cycle, primarily through phosphorylation by other key mitotic kinases. Upstream, Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) phosphorylate and activate Haspin at the onset of mitosis.[12][13] There is also evidence for a positive feedback loop where Aurora B, a component of the CPC, can phosphorylate and further stimulate Haspin activity.[12]

Once activated, Haspin phosphorylates histone H3 at threonine 3. This H3T3ph mark acts as a "histone code" that is read by the BIR domain of Survivin, a subunit of the CPC.[3] This interaction is crucial for the recruitment and stabilization of the CPC at the inner centromere. The localized CPC, with its catalytic subunit Aurora B kinase, then phosphorylates a multitude of substrates to ensure proper kinetochore-microtubule attachments, activate the spindle assembly checkpoint (SAC), and ultimately, facilitate accurate chromosome segregation. Inhibition of Haspin disrupts this entire cascade, leading to CPC mislocalization, chromosome misalignment, and mitotic arrest.[2]

Caption: The Haspin signaling pathway in mitosis.

Experimental Protocols

In Vitro Haspin Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of a compound against Haspin kinase. Two common methods are the radiometric assay and the ADP-Glo™ luminescent assay.

Method 1: Radiometric Assay [1][11]

-

Materials and Reagents:

-

Recombinant human Haspin kinase

-

Histone H3 protein or a peptide substrate (e.g., Histone H3 (1-21))

-

Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

[γ-³³P]-ATP

-

Test compound (e.g., this compound) dissolved in DMSO

-

0.425% Phosphoric acid

-

Methanol

-

Phosphocellulose filter paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing Haspin kinase and the histone H3 substrate in the kinase reaction buffer.

-

Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.

-

Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).

-

Stop the reaction by adding 0.5% phosphoric acid.

-

Spot an aliquot of each reaction onto phosphocellulose filter paper.

-

Wash the filter paper four times with 0.425% phosphoric acid and once with methanol to remove unincorporated [γ-³³P]-ATP.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

-

Caption: Workflow for a radiometric in vitro Haspin kinase assay.

Method 2: ADP-Glo™ Kinase Assay [8][10]

-

Materials and Reagents:

-

Haspin Kinase Enzyme System (containing recombinant Haspin, substrate, and reaction buffer)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test compound dissolved in DMSO

-

White, opaque multi-well plates

-

Luminometer

-

-

Procedure:

-

Set up the kinase reaction in a multi-well plate by combining the Haspin kinase, substrate, and reaction buffer.

-

Add serial dilutions of the test compound or DMSO (vehicle control).

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cellular Assay for H3T3 Phosphorylation

Objective: To measure the inhibition of histone H3 threonine 3 phosphorylation in cells treated with a Haspin inhibitor.

Method 1: Western Blotting [14]

-

Cell Lines and Culture:

-

Use a suitable cancer cell line (e.g., HeLa, HCT-116, MDA-MB-231).

-

Culture cells under standard conditions.

-

Optionally, synchronize cells in mitosis (e.g., using a nocodazole block) to enrich for the H3T3ph signal.

-

-

Treatment:

-

Treat cells with various concentrations of the Haspin inhibitor or DMSO for a defined period (e.g., 2-24 hours).

-

-

Protocol:

-

Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE, typically on a high-percentage gel (e.g., 15%) for better resolution of low molecular weight histones.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3) overnight at 4°C. The antibody datasheet should be consulted for the recommended dilution.

-

Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody for total histone H3 or another loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of H3T3 phosphorylation.

-

Method 2: Immunofluorescence [15]

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a multi-well plate.

-

Treat with the Haspin inhibitor as described for the Western blot.

-

-

Protocol:

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS) for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS) for 30-60 minutes.

-